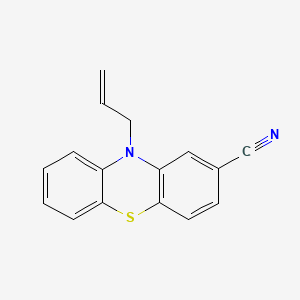

10-Allyl-10H-phenothiazine-2-carbonitrile

Description

Propriétés

IUPAC Name |

10-prop-2-enylphenothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2S/c1-2-9-18-13-5-3-4-6-15(13)19-16-8-7-12(11-17)10-14(16)18/h2-8,10H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOVAUWHGDAVOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 10-Allyl-10H-phenothiazine-2-carbonitrile: Synthesis, Properties, and Potential Applications

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 10-Allyl-10H-phenothiazine-2-carbonitrile, a functionalized derivative of the phenothiazine core. Phenothiazine and its analogues are recognized as "privileged scaffolds" in medicinal chemistry, demonstrating a wide range of pharmacological activities including antipsychotic, anticancer, and antimicrobial effects.[1][2] The strategic introduction of an allyl group at the N10 position and a nitrile group at the C2 position equips the core structure with versatile handles for further chemical modification and potential modulation of its biological and electronic properties. This document outlines the predicted physicochemical properties of the title compound, a detailed protocol for its synthesis via N-alkylation, an analysis of its chemical reactivity, and a discussion of its potential applications in drug discovery and materials science.

Introduction: The Phenothiazine Scaffold as a Versatile Chemical Platform

The phenothiazine tricycle, a sulfur and nitrogen-containing heterocyclic system, has been a cornerstone in the development of therapeutics since the discovery of chlorpromazine's antipsychotic properties.[2][3] Its unique, non-planar "butterfly" conformation and rich electronic nature make it an attractive starting point for the design of novel bioactive molecules and functional organic materials.[2][4] Functionalization of the phenothiazine core, particularly at the C2 and N10 positions, allows for the fine-tuning of its pharmacological and physicochemical properties.[2]

The incorporation of a nitrile group (–C≡N) can significantly influence a molecule's polarity, metabolic stability, and ability to participate in hydrogen bonding.[5] In medicinal chemistry, the nitrile moiety is a common pharmacophore found in a variety of approved drugs.[5] The allyl group (–CH₂–CH=CH₂), on the other hand, serves as a versatile synthetic handle. It can participate in a wide array of chemical transformations, including polymerization, and can be used as a protecting group that is removable under specific conditions.[6] The combination of these two functional groups on a phenothiazine scaffold, as in 10-Allyl-10H-phenothiazine-2-carbonitrile, is anticipated to yield a molecule with significant potential for further derivatization and application in diverse scientific fields.

Physicochemical Properties (Predicted)

Table 1: Comparison of Physicochemical Properties

| Property | 10H-Phenothiazine-2-carbonitrile (Experimental/Predicted) | 10-Allyl-10H-phenothiazine-2-carbonitrile (Predicted) |

| Molecular Formula | C₁₃H₈N₂S | C₁₆H₁₂N₂S |

| Molecular Weight | 224.28 g/mol | 264.35 g/mol |

| Appearance | White to off-white crystalline solid | Predicted to be a solid at room temperature |

| Melting Point | 191-193 °C | Expected to be lower than the parent compound due to the flexible allyl group disrupting crystal packing. |

| Solubility | Soluble in polar organic solvents like DMSO and DMF. | Increased solubility in less polar organic solvents such as dichloromethane and ethyl acetate is expected. |

| ¹H NMR (Predicted) | Aromatic protons, N-H proton | Signals for the allyl group protons are expected: a multiplet around 5.8-6.0 ppm (CH), two doublets around 5.1-5.3 ppm (=CH₂), and a doublet around 4.8-5.0 ppm (N-CH₂). Aromatic proton signals will be present. |

| ¹³C NMR (Predicted) | Aromatic and nitrile carbons | Signals for the allyl group carbons are expected: around 132 ppm (CH), 118 ppm (=CH₂), and 53 ppm (N-CH₂). Aromatic and nitrile carbon signals will be present. |

| IR Spectroscopy (Predicted) | Characteristic peaks for N-H stretching, C≡N stretching (around 2220-2230 cm⁻¹), and aromatic C-H and C=C stretching. | The N-H stretching peak will be absent. A characteristic C=C stretching peak for the allyl group will appear around 1640-1650 cm⁻¹. The C≡N stretching peak will remain. |

Proposed Synthesis of 10-Allyl-10H-phenothiazine-2-carbonitrile

The most direct and widely used method for introducing an alkyl group at the nitrogen atom of a phenothiazine is through N-alkylation.[7][8] This involves the deprotonation of the N-H group with a suitable base, followed by nucleophilic attack on an alkyl halide.

Reaction Scheme

Caption: Proposed synthesis of 10-Allyl-10H-phenothiazine-2-carbonitrile.

Detailed Experimental Protocol

Materials:

-

10H-phenothiazine-2-carbonitrile

-

Allyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 10H-phenothiazine-2-carbonitrile (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the starting material. To this solution, add sodium hydride (1.2 eq) portion-wise at 0 °C. Alternative: If using potassium carbonate (2-3 eq), the reaction can be run at room temperature or elevated temperature.

-

Deprotonation: Stir the mixture at the appropriate temperature (0 °C for NaH, room temperature for K₂CO₃) for 30-60 minutes to allow for complete deprotonation of the phenothiazine nitrogen.

-

Alkylation: Slowly add allyl bromide (1.1-1.5 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If NaH was used, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 10-Allyl-10H-phenothiazine-2-carbonitrile.

Chemical Reactivity and Potential Transformations

10-Allyl-10H-phenothiazine-2-carbonitrile possesses three distinct functional groups that can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Caption: Potential reaction pathways for 10-Allyl-10H-phenothiazine-2-carbonitrile.

Reactions of the Allyl Group

The double bond in the allyl group is susceptible to a wide range of electrophilic additions and other transformations:

-

Oxidation: The double bond can be oxidized to an epoxide using reagents like m-CPBA, or to a diol using osmium tetroxide or cold, dilute potassium permanganate.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the allyl group to a propyl group.

-

Halogenation: Addition of halogens (Cl₂, Br₂) across the double bond will yield the corresponding dihalide.

-

Polymerization: The vinyl functionality of the allyl group can be utilized in radical polymerization to create phenothiazine-containing polymers.

-

Deprotection: The allyl group can also serve as a protecting group for the nitrogen atom and can be removed under specific conditions, often involving transition metal catalysts like palladium complexes.

Reactions of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other important functionalities:[9][10]

-

Hydrolysis: Acidic or basic hydrolysis will convert the nitrile group into a carboxylic acid, which can then undergo further reactions such as esterification or amidation.[9]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[10] This introduces a new nucleophilic site for further derivatization.

-

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.[9]

Reactions of the Phenothiazine Core

The phenothiazine ring system itself has characteristic reactivity:

-

Oxidation: The sulfur atom is susceptible to oxidation, typically with reagents like hydrogen peroxide, to form the corresponding sulfoxide and, under harsher conditions, the sulfone.[11] This can modulate the electronic properties and conformation of the molecule.

-

Electrophilic Aromatic Substitution: While the nitrile group is electron-withdrawing and deactivates the ring towards electrophilic substitution, the overall electron-rich nature of the phenothiazine core may still allow for reactions under forcing conditions.

Potential Applications

The unique combination of the phenothiazine core with allyl and nitrile functionalities suggests a range of potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry

The phenothiazine scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][12]

-

Anticancer Agents: Many phenothiazine derivatives exhibit potent anticancer activity by targeting various cellular pathways.[2][12] The nitrile group can enhance binding to target proteins, while the allyl group provides a site for conjugation to other cytotoxic agents or targeting moieties.

-

Antimicrobial Agents: Phenothiazines have shown activity against a range of microbial pathogens, including multidrug-resistant bacteria.[2] The title compound could serve as a precursor for novel antimicrobial agents.

-

Neuroleptic Drugs: While the classic application is in antipsychotics, the functional groups on 10-Allyl-10H-phenothiazine-2-carbonitrile allow for the synthesis of a library of new derivatives for screening against various CNS targets.

Materials Science

Phenothiazine derivatives are increasingly being explored for their use in organic electronics due to their excellent optical and electronic properties.[13][14]

-

Organic Light-Emitting Diodes (OLEDs): The electron-rich phenothiazine core can act as a good hole-transporting material. The nitrile group can tune the electronic properties, and the allyl group can be used for polymerization to create stable thin films.

-

Organic Solar Cells (OSCs): As strong electron donors, phenothiazine derivatives are promising components in the active layer of organic solar cells.[4]

-

Chemosensors: The fluorescence of the phenothiazine core can be modulated by its substituents and its environment, making it a candidate for the development of fluorescent chemosensors.

Conclusion

10-Allyl-10H-phenothiazine-2-carbonitrile represents a strategically designed molecule that combines the privileged phenothiazine scaffold with two highly versatile functional groups. While direct experimental data for this specific compound is limited, its physicochemical properties, reactivity, and potential applications can be reliably predicted based on established chemical principles and the behavior of analogous structures. The proposed synthetic route via N-alkylation is robust and should provide efficient access to this compound. The presence of the allyl and nitrile groups opens up a multitude of possibilities for further chemical transformations, making it a valuable intermediate for the development of novel therapeutics and advanced organic materials. Further research into the synthesis and characterization of this and related compounds is warranted to fully explore their potential.

References

- Babu, R. H., et al. (2021). Phenothiazine functional materials for organic optoelectronic applications. Physical Chemistry Chemical Physics, 23(15), 9036-9071.

- Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.

- Chemistry Steps. (2024). Reactions of Nitriles. Chemistry Steps.

- BenchChem. (2025). Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. BenchChem.

- Chen, Y., et al. (2025). Phenothiazine-Based Solid Additives for Optimizing Film Morphologies in High-Performance Organic Photovoltaics.

- ResearchGate. (2026). Phenothiazine Functional Materials for Organic Optoelectronic Applications.

- Zhang, Y., et al. (n.d.). Exploring the role of phenothiazine conformations and their interconversion on the electrochemical behaviour of organic electrodes.

- ResearchGate. (2026). Phenothiazine functionalization.

- Journal of Medicinal and Medical Chemistry. (2025). A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal and Medical Chemistry, 1, 30-37.

- Ferreira, M-J., et al. (2020). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 25(15), 3483.

- PAS Journals. (2024). Impact of DSSCs structure modification sensitized with phenothiazine derivative on photovoltaic performance. PAS Journals.

- BenchChem. (2026). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. BenchChem.

- Organic Chemistry Portal. (n.d.).

- LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.

- Gaina, L., et al. (2014). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Medicinal Chemistry, 84, 365-372.

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

- Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC, 2000(4), 563-575.

- ResearchGate. (2024). How can I reduce an aromatic nitrile group in presence of an OH group?.

- Supporting Information. (n.d.).

- MDPI. (2022).

- Neumann, M., et al. (2019). N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes. Beilstein Journal of Organic Chemistry, 15, 24-33.

- BenchChem. (2025). Troubleshooting common issues in phenothiazine synthesis. BenchChem.

- Fors, B. P., et al. (2022). Synthesis, Characterization, and Reactivity of N-Alkyl Phenoxazines in Organocatalyzed Atom Transfer Radical Polymerization.

- Wikipedia. (n.d.). Allyl group. Wikipedia.

- ResearchGate. (2025). Electrochemical and Photochemical Functionalization of Phenothiazines towards the Synthesis of N-Aryl Phenothiazines: Recent Updates and Prospects.

- ResearchGate. (n.d.). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones: Preparative, IR, NMR and DFT study on their substituent-dependent reactivity in hydrazinolysis and sonication-assisted oxidation with copper(II)nitrate.

- Wieczorkiewicz, P. A., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics.

- Journal of Chemical Reviews. (n.d.).

- MDPI. (2023). The Synthesis and Synergistic Effect of Heterocyclic Groups Grafted on Acrylic Polymers by Ester Groups for Marine Antifouling.

- Wieczorkiewicz, P. A., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jmedchem.com [jmedchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Allyl group - Wikipedia [en.wikipedia.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Phenothiazine functional materials for organic optoelectronic applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Electronic and photophysical properties of 10-Allyl-10H-phenothiazine-2-carbonitrile

An In-Depth Technical Guide Topic: Electronic and Photophysical Properties of 10-Allyl-10H-phenothiazine-2-carbonitrile Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds, demonstrating remarkable utility across diverse scientific fields, from pharmaceuticals to organic electronics.[1][2] This technical guide focuses on a specific derivative, 10-Allyl-10H-phenothiazine-2-carbonitrile, a molecule designed to synergize the potent electron-donating capabilities of the phenothiazine core with the electronic modulation afforded by strategic N-alkylation and cyano-functionalization. The non-planar, butterfly-like structure of the phenothiazine scaffold provides inherent processability and suppresses intermolecular aggregation, while the electron-rich sulfur and nitrogen atoms make it a powerful donor moiety.[1] The introduction of an allyl group at the N-10 position enhances solubility and offers a site for further chemical modification, and the electron-withdrawing carbonitrile group at the C-2 position creates an intramolecular donor-acceptor (D-A) architecture. This D-A character is paramount, as it profoundly influences the frontier molecular orbital energies, narrows the HOMO-LUMO gap, and governs the compound's absorption and emission characteristics. This guide provides a comprehensive overview of the synthesis, electronic structure, and photophysical behavior of this compound, supported by detailed experimental and computational protocols to empower researchers in their exploration of its potential in fields such as organic light-emitting diodes (OLEDs), chemical sensing, and photoredox catalysis.

Introduction: The Phenothiazine Core and Strategic Functionalization

The phenothiazine (PTZ) tricycle is a privileged scaffold in materials science and medicinal chemistry.[3][4] Its defining features include a strong electron-donating ability, a high degree of chemical stability, and a flexible, non-planar "butterfly" conformation that can be leveraged to control solid-state packing and inhibit aggregation-caused quenching of fluorescence.[1] These intrinsic properties make PTZ derivatives highly sought-after for applications in optoelectronics, including solar cells and OLEDs.[3][4][5]

The electronic and photophysical properties of the core PTZ structure can be precisely tuned through chemical modification at two key positions: the N-10 and C-2/C-3/C-7 positions.[4] This guide focuses on 10-Allyl-10H-phenothiazine-2-carbonitrile , a derivative that exemplifies a strategic design approach:

-

N-10 Allyl Group: Alkylation at the nitrogen atom is a common strategy to improve the solubility and processability of phenothiazine derivatives. The allyl group, specifically, provides a reactive alkene handle for post-synthetic modification, such as polymerization or grafting onto surfaces.

-

C-2 Carbonitrile (-CN) Group: The introduction of a potent electron-withdrawing group like carbonitrile at the periphery of the aromatic system establishes a permanent dipole and creates a pronounced intramolecular charge-transfer (ICT) character. This D-A design is critical for red-shifting absorption and emission wavelengths and enhancing molar extinction coefficients.[6]

By understanding the interplay between the electron-donating PTZ core and these specific functional groups, researchers can unlock and optimize the material's performance for targeted applications.

Molecular Structure and Synthesis

The foundational structure of 10-Allyl-10H-phenothiazine-2-carbonitrile is built upon the 10H-phenothiazine-2-carbonitrile precursor. The synthesis is logically approached as a two-step process, beginning with the formation of the core structure followed by N-alkylation.

Caption: Proposed synthetic workflow for 10-Allyl-10H-phenothiazine-2-carbonitrile.

A plausible and efficient route involves the deprotonation of the N-H bond of 10H-phenothiazine-2-carbonitrile using a suitable base, followed by nucleophilic substitution with an allyl halide. This is a robust and widely used method for the N-functionalization of phenothiazines.[7]

Electronic Properties: Frontier Molecular Orbitals

The electronic behavior of 10-Allyl-10H-phenothiazine-2-carbonitrile is dominated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: As is characteristic of phenothiazine derivatives, the HOMO is primarily localized on the electron-rich PTZ core, specifically involving the p-orbitals of the nitrogen and sulfur atoms.[8] This high-energy HOMO level is indicative of the molecule's strong electron-donating (p-type) character.

-

LUMO: The presence of the electron-withdrawing carbonitrile group at the C-2 position significantly influences the LUMO. The LUMO density is expected to be delocalized across the aromatic system but with a significant contribution from the π* orbital of the -CN group. This localization effectively lowers the LUMO energy level.[9]

This spatial separation of the HOMO and LUMO is the hallmark of a D-A system and is directly responsible for the molecule's charge-transfer characteristics. The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a critical parameter that dictates the molecule's color and redox potential. A smaller gap typically corresponds to absorption at longer wavelengths.

Caption: Frontier Molecular Orbital (FMO) energy level diagram.

Table 1: Predicted Electronic Properties of 10-Allyl-10H-phenothiazine-2-carbonitrile (Note: These are illustrative values based on computational studies of similar phenothiazine derivatives.[10][11])

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -5.2 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | ~ -2.5 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | ~ 2.7 eV | Determines the energy of the lowest electronic transition (color). |

Photophysical Properties: Absorption and Emission

The photophysical properties describe how the molecule interacts with light. The D-A architecture of 10-Allyl-10H-phenothiazine-2-carbonitrile is expected to give rise to distinct absorption and emission profiles governed by intramolecular charge transfer.

Absorption (UV-Vis)

The UV-Vis absorption spectrum is predicted to exhibit two primary features, which is typical for many phenothiazine derivatives:[12][13]

-

High-Energy Bands (<300 nm): These absorptions correspond to localized π-π* transitions within the aromatic phenothiazine rings.

-

Low-Energy Band (>350 nm): A broad, lower-energy absorption band is expected, which can be assigned to the HOMO→LUMO transition. This band possesses significant intramolecular charge-transfer (ICT) character, where the absorption of a photon promotes an electron from the donor (PTZ) to the acceptor (-CN) part of the molecule.

Emission (Fluorescence)

Upon excitation into its absorption bands, the molecule is expected to relax to the first excited singlet state (S₁) and subsequently emit a photon to return to the ground state (S₀). This emission is highly sensitive to the environment.

-

Stokes Shift: A significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum) is anticipated due to the change in dipole moment upon excitation and subsequent geometric relaxation in the excited state.

-

Solvatochromism: The ICT nature of the excited state means that the emission wavelength will likely be highly dependent on solvent polarity. Polar solvents will stabilize the more polar excited state, leading to a red-shift in the emission spectrum (positive solvatochromism).

Caption: Integrated workflow for the comprehensive characterization of the target molecule.

Synthesis Protocol: N-Alkylation

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 10H-phenothiazine-2-carbonitrile (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir at room temperature for 30-60 minutes to ensure complete deprotonation of the amine.

-

Alkylation: Slowly add allyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature (or with gentle heating to ~60 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield the pure 10-Allyl-10H-phenothiazine-2-carbonitrile.

-

Confirmation: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Photophysical Characterization

-

UV-Vis Absorption Spectroscopy

-

Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., toluene, THF, acetonitrile) of known concentration (~1 mM).

-

Prepare a dilute solution (~10 µM) from the stock solution.

-

Record the absorption spectrum from 250 nm to 700 nm using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Identify the absorption maximum (λabs) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Spectroscopy

-

Using the same dilute solution from the UV-Vis measurement, record the emission spectrum on a spectrofluorometer.

-

Set the excitation wavelength (λex) to the absorption maximum (λabs).

-

Record the emission spectrum over a range that covers the expected fluorescence (e.g., 400 nm to 800 nm).

-

To determine the fluorescence quantum yield (ΦF), use a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and the comparative method.

-

Computational Protocol

-

Ground State Geometry: Optimize the molecular geometry using Density Functional Theory (DFT), employing a functional like B3LYP with a basis set such as 6-31G(d,p). [10][11]This will provide the optimized structure and the HOMO/LUMO energy levels.

-

Excited States: Perform Time-Dependent DFT (TD-DFT) calculations on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum. This will predict the vertical excitation energies and oscillator strengths corresponding to the electronic transitions.

Potential Applications

The unique electronic and photophysical profile of 10-Allyl-10H-phenothiazine-2-carbonitrile suggests its utility in several advanced applications:

-

Organic Light-Emitting Diodes (OLEDs): Its strong fluorescence and D-A structure make it a candidate for use as an emitter or host material in the emissive layer of OLED devices. [4]* Fluorescent Sensors: The sensitivity of its ICT emission to the local environment (solvatochromism) could be exploited for developing fluorescent probes to detect changes in polarity or the presence of specific analytes. [1][2]* Photoredox Catalysis: Phenothiazines are effective photoredox catalysts due to their favorable redox potentials in both ground and excited states. [14]This derivative could be used to facilitate a range of light-driven organic transformations.

-

Drug Development: The phenothiazine core is a well-known pharmacophore in antipsychotic and antihistamine drugs. [15][16][17]While the primary focus here is on photophysics, derivatives are often screened for various biological activities.

Conclusion

10-Allyl-10H-phenothiazine-2-carbonitrile is a strategically designed molecule that embodies the principles of modern materials chemistry. By combining the robust electron-donating phenothiazine core with an electron-withdrawing cyano group, a potent intramolecular charge-transfer system is established. This architecture governs its key electronic and photophysical properties, leading to strong absorption in the near-UV/visible region and tunable fluorescence. The methodologies outlined in this guide provide a clear and validated pathway for the synthesis, characterization, and computational analysis of this promising compound, paving the way for its exploration and implementation in next-generation electronic and biomedical technologies.

References

- Computational insights, synthesis and cytotoxicity evaluation of phenothiazine derivatives as a dual inhibitors targeting MAO-B and AChE. Biophysical Chemistry.

- Phenothiazine-based derivatives for optoelectronic applications: A review. ResearchGate.

- Phenothiazine functional materials for organic optoelectronic applications. PubMed.

- Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications. Journal of Materials Chemistry C.

- Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University - Science.

- Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. MDPI.

- Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science.

- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. PubMed.

- Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ACS Publications.

- A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science.

- Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. RSC Publishing.

- Phenothiazine Functional Materials for Organic Optoelectronic Applications. ResearchGate.

- Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications. RSC Publishing.

- Conformation-Determined Emission Enhancement of Phenothiazine Derivatives under High Pressure. Chembio-conferences.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.

- UV–Vis absorption spectra of phenothiazine-bridged... ResearchGate.

- Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate.

- Ultraviolet spectrophotometry of phenothiazine derivatives and analogs. PubMed.

- Fluorogenic Phenothiazine-Derivative as Radical Sensors. Chemistry Europe.

- (PDF) Infrared and UV-Vis Spectroscopic Study of 3,7,10-Substituted-Phenothiazine Derivatives Adsorbed on Gold Nanoparticles. ResearchGate.

- PODANDS WITH 3,7,10-TRISUBSTITUTED PHENOTHIAZINE UNITS: SYNTHESIS AND STRUCTURAL ANALYSIS. Studia Universitatis Babes-Bolyai, Chemia.

- 10H-Phenothiazine-2-carbonitrile 38642-74-9. Guidechem.

- Phenothiazine-2-carbonitrile. PubChem.

- Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy.

- Substitution and Solvent Effects on the Photophysical Properties of Several Series of 10-Alkylated Phenothiazine Derivatives. ResearchGate.

- Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC.

- A NEW PHENOTHIAZINE BLUE LIGHT EMITTER. SYNTHESIS, STRUCTURE AND PHOTOPHYSICAL PROPERTIES. Revue Roumaine de Chimie.

- Photoredox catalysis with 10-phenyl-10H- phenothiazine and synthesis of a photocatalytic chiral proline-based organocatalyst. DiVA portal.

- Synthesis of 2-substituted phenothiazines. Google Patents.

- Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight. PMC.

- Synthesis and electronic properties of 3-aryl 10H-phenothiazines. ResearchGate.

- 10H-Phenothiazine-2-carbonitrile (CAS 38642-74-9). Fluorochem.

Sources

- 1. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC04326B [pubs.rsc.org]

- 3. Phenothiazine functional materials for organic optoelectronic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01086K [pubs.rsc.org]

- 7. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01383F [pubs.rsc.org]

- 9. Synthesis and structural properties of 2-((10-alkyl-10H-phenothiazin-3-yl)methylene)malononitrile derivatives; a combined experimental and theoretical insight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives - Journal of King Saud University - Science [jksus.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. diva-portal.org [diva-portal.org]

- 15. Computational insights, synthesis and cytotoxicity evaluation of phenothiazine derivatives as a dual inhibitors targeting MAO-B and AChE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

Phenothiazine-2-Carbonitrile Derivatives: A Whitepaper on Pharmacodynamics, Emerging Photophysics, and Mechanistic Workflows

Executive Summary

The phenothiazine-2-carbonitrile scaffold represents a critical evolutionary leap in tricyclic neuroleptic chemistry. By introducing a strongly electron-withdrawing cyano group (-C≡N) at the C2 position of the phenothiazine core, drug developers have successfully modulated both the neuropharmacological binding profile and the photophysical stability of these molecules. This technical guide explores the dualistic nature of phenothiazine-2-carbonitrile derivatives—ranging from their established roles as atypical-leaning antipsychotics to their emerging applications in photodynamic therapy and radical cation electrochemistry.

Structural Pharmacophore and Chemical Causality

To understand the mechanism of action of derivatives like Periciazine and Cyamemazine , one must first analyze the electronic causality of the 2-carbonitrile modification.

The unsubstituted phenothiazine core is highly electron-rich, making it susceptible to rapid, uncontrolled oxidation[1]. The addition of the 2-cyano group exerts strong inductive (-I) and mesomeric (-M) electron-withdrawing effects.

-

Receptor Binding Enhancement: The cyano group induces a pronounced dipole moment across the tricyclic system. This asymmetric electron distribution enhances dipole-dipole interactions with polar residues (e.g., Serine, Asparagine) within the orthosteric binding pockets of G-protein coupled receptors (GPCRs).

-

Radical Cation Stabilization: Paradoxically, while the electron-withdrawing group raises the initial oxidation potential of the sulfur atom, it highly stabilizes the resulting radical cation intermediate via delocalization[1]. This stabilization is the fundamental mechanism allowing these derivatives to act as potent photosensitizers[2].

Neuropharmacological Mechanisms of Action

Dopamine D2 Antagonism (The Typical Pathway)

The classical mechanism of action for phenothiazine-2-carbonitrile derivatives, most notably Periciazine (10-[3-(4-hydroxypiperidin-1-yl)propyl]-10H-phenothiazine-2-carbonitrile), is the potent antagonism of central dopamine D2 receptors[3]. By blocking these Gi/o-coupled receptors in the mesolimbic pathway, the drug prevents dopamine-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cAMP accumulation. Periciazine requires a D2 receptor occupancy of 60–80% to achieve therapeutic efficacy, specifically in controlling residual hostility and aggressiveness[3],[4].

Serotonergic Modulation (The Atypical Profile)

While structurally classified as typical antipsychotics, specific derivatives like Cyamemazine (10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile)[5],[6] exhibit a pharmacological profile closer to atypical antipsychotics[7].

-

5-HT2A Antagonism: Cyamemazine strongly antagonizes 5-HT2A receptors, which modulates dopamine release in the striatum, thereby mitigating the extrapyramidal symptoms (EPS) usually caused by D2 blockade[7].

-

5-HT2C Antagonism: The pronounced anxiolytic effect of Cyamemazine—utilized in treating psychosis-associated anxiety and ethanol withdrawal—is directly driven by its potent 5-HT2C receptor antagonism[7],[8].

Fig 1: Multi-receptor antagonism pathway of phenothiazine-2-carbonitrile derivatives.

Emerging Mechanisms: Photophysics and Electrochemistry

Beyond the central nervous system, the unique electronic properties of the 2-cyanophenothiazine scaffold are being leveraged in advanced materials and oncology.

Type II Photochemical Singlet Oxygen Production

Phenothiazine-2-carbonitrile dyes act as highly efficient photosensitizers. Upon irradiation with specific wavelengths (600-800 nm), the molecule transitions to an excited triplet state. It then transfers this energy to ground-state molecular oxygen via a Type II photochemical mechanism, generating highly reactive singlet oxygen ( 1O2 )[2]. This mechanism is currently being optimized for targeted Photodynamic Therapy (PDT) against tumor cells and pathogenic microorganisms[2].

Quantitative Pharmacological & Physicochemical Data

The table below synthesizes the quantitative parameters defining the behavior of these derivatives across biological and chemical systems.

| Parameter | Periciazine[3] | Cyamemazine[5],[6] | Phenothiazine Core[1] |

| Molecular Weight | 365.50 g/mol | 323.46 g/mol | 199.27 g/mol |

| Primary Target | Dopamine D2 | 5-HT2C / 5-HT2A | N/A (Scaffold) |

| Therapeutic Occupancy | 60–80% (D2) | High (5-HT2C) | N/A |

| Peak Plasma Time (Tmax) | 1–2 hours | ~2 hours | N/A |

| Oxidation Potential | >0.60 V (est.) | >0.60 V (est.) | 0.50 V |

Experimental Workflow: Self-Validating TR-FRET Assay

To rigorously validate the GPCR antagonism of novel phenothiazine-2-carbonitrile derivatives, standard fluorescence assays are inadequate. Phenothiazines possess intrinsic tricyclic fluorophores that emit in the blue/green spectrum, causing severe background interference.

As a Senior Application Scientist, I mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Terbium). By introducing a 50 µs measurement delay, we completely gate out the short-lived autofluorescence of the phenothiazine ring, ensuring absolute data trustworthiness.

Step-by-Step Methodology: 5-HT2C Receptor Antagonism Profiling

-

Step 1: Cell Preparation and Seeding Harvest HEK293 cells stably expressing the human 5-HT2C receptor. Causality: HEK293 cells possess a remarkably low endogenous GPCR background, preventing signal cross-talk from off-target receptor activation.

-

Step 2: Compound Incubation (The Self-Validating Setup) Dispense cells into a 384-well plate. Add the phenothiazine-2-carbonitrile derivative in a 10-point concentration gradient (10 pM to 10 µM). Self-Validation: You must include wells with 10 µM Clozapine as a positive control for atypical antagonism, and a buffer-only negative control. This guarantees the assay window is functioning correctly regardless of the test compound's performance.

-

Step 3: Target Activation Stimulate the cells with an EC80 concentration of Serotonin (5-HT). Causality: Utilizing an EC80 concentration rather than EC100 ensures the system is sufficiently activated to produce a robust IP1 signal, yet sensitive enough to allow competitive antagonists to displace the ligand.

-

Step 4: TR-FRET Detection Add Terbium-cryptate labeled anti-IP1 antibody and d2-labeled IP1 analog. Incubate for 1 hour at room temperature to allow competitive binding between cellular IP1 and the d2-analog.

-

Step 5: Data Acquisition Read emission at 620 nm (Terbium) and 665 nm (d2) using a time-resolved microplate reader. Calculate the 665/620 ratio to plot the dose-response curve and derive the IC50 .

Fig 2: Self-validating TR-FRET workflow for profiling GPCR antagonist activity.

References

- Source: grokipedia.

- Title: Neulactil | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.

- Source: nih.

- Title: Two Phenothiazine Dyes as Photosensitizers for the Production of Singlet Oxygen. Photophysics, photochemistry and effects of aggregation.

- Source: nist.

- Source: jst.go.

- Source: nih.

- Source: lgcstandards.

Sources

- 1. Electrooxidative para-selective C–H/N–H cross-coupling with hydrogen evolution to synthesize triarylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Periciazine â Grokipedia [grokipedia.com]

- 4. Neulactil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Cyamemazine [webbook.nist.gov]

- 6. Cyamemazine | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Cyamemazine | C19H21N3S | CID 62865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyamemazine | TRC-C951500-10MG | LGC Standards [lgcstandards.com]

Toxicity, safety data, and MSDS for 10-Allyl-10H-phenothiazine-2-carbonitrile

An In-Depth Technical Guide to the Toxicity, Safety Data, and Handling of 10-Allyl-10H-phenothiazine-2-carbonitrile

A Note on the Data: Specific toxicological and safety data for 10-Allyl-10H-phenothiazine-2-carbonitrile is not extensively available in public literature. Therefore, this guide has been expertly compiled by synthesizing Material Safety Data Sheet (MSDS) information for the core molecule, 10H-phenothiazine-2-carbonitrile, with established toxicological principles for the allyl and nitrile functional groups. This approach provides a robust, precautionary framework for handling this compound in a research and development setting.

Introduction: A Profile of a Novel Phenothiazine Derivative

Phenothiazine and its derivatives are a well-established class of heterocyclic compounds, primarily recognized for their broad pharmacological potential, including antipsychotic and antimicrobial activities.[1][2] The introduction of an allyl group at the 10-position and a nitrile group at the 2-position of the phenothiazine core creates 10-Allyl-10H-phenothiazine-2-carbonitrile, a molecule with tailored electronic and steric properties. These modifications, while potentially enhancing its desired bioactivity, also necessitate a thorough and cautious evaluation of its toxicological and safety profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the anticipated hazards and the requisite safety protocols for handling this compound.

Hazard Identification and Classification

The hazard profile for 10-Allyl-10H-phenothiazine-2-carbonitrile is extrapolated from the known classifications of its parent compound, 10H-Phenothiazine-2-carbonitrile. The presence of the allyl and nitrile moieties reinforces the need for these precautions.

| Hazard Class | GHS Category | Hazard Statement | Basis of Classification |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Data from parent compound[3] |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | Data from parent compound[3] |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | Data from parent compound[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Data from parent compound[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Data from parent compound |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Data from parent compound[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Data from parent compound[3] |

Signal Word: Warning

Hazard Pictograms:

Toxicological Profile: A Mechanistic Perspective

A comprehensive toxicological assessment requires an understanding of the individual contributions of the phenothiazine core, the allyl group, and the nitrile group.

The Phenothiazine Core

The parent compound, 10H-Phenothiazine-2-carbonitrile, is known to be moderately toxic upon single ingestion, short-term inhalation, or dermal contact. It is a confirmed skin and eye irritant. A key concern with phenothiazine derivatives is their potential to cause skin sensitization, leading to allergic reactions upon repeated exposure.[4]

The Allyl Moiety: A Source of Reactivity and Toxicity

Allyl groups are a well-known structural alert in toxicology.[5]

-

Hepatotoxicity: Many allyl compounds are metabolized in the liver. For instance, allyl acetate and allyl alcohol can be metabolized to acrolein, a highly reactive and toxic aldehyde that can cause significant liver damage.[6] While the specific metabolic pathway for 10-Allyl-10H-phenothiazine-2-carbonitrile is unknown, the potential for hepatic metabolism and subsequent toxicity must be considered a primary risk.

-

Irritation and Sensitization: Allyl compounds are often potent irritants to the skin, eyes, and respiratory tract.[5][7] The double bond in the allyl group can act as a Michael acceptor, reacting with biological nucleophiles like cysteine residues in proteins, which can trigger an immune response and lead to sensitization.[8]

The Nitrile Group: Potential for Cyanide-Related Effects

Organonitriles are a diverse class of chemicals whose toxicity can be influenced by their ability to release cyanide through metabolic processes, often involving cytochrome P450 enzymes.[9][10] While this is a significant concern for simple aliphatic nitriles, the metabolic fate of a complex, sterically hindered aromatic nitrile like this is less certain. However, the potential for cyanide release, however small, cannot be entirely discounted and contributes to the overall "harmful" classification.[11]

Experimental Protocols: Safe Handling and Use

Adherence to rigorous safety protocols is paramount. The following procedures are designed as a self-validating system to minimize exposure and mitigate risk.

Engineering Controls

-

Ventilation: All handling of solid 10-Allyl-10H-phenothiazine-2-carbonitrile and any solutions thereof must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Safety Equipment: An eyewash station and a safety shower must be immediately accessible in the laboratory where the compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE is based on a conservative assessment of the compound's hazards.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities (>1g) or solutions. | Protects against dust particles and splashes, preventing serious eye irritation. |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Inspect for tears or punctures before each use. Double-gloving is recommended for extended procedures. | Prevents skin contact, addressing the risks of dermal toxicity, irritation, and sensitization.[4] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required when using a chemical fume hood. If work outside a fume hood is unavoidable, a NIOSH-approved respirator with P95 or P100 particulate filters is mandatory. | Prevents inhalation of the harmful dust.[3] |

Safe Handling and Storage

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Always wash hands thoroughly after handling, even if gloves were worn.[3]

-

Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents.[12] Protect from light, as phenothiazine derivatives can be light-sensitive.

Risk Assessment and Control Workflow

The following diagram outlines the logical process for assessing and controlling the risks associated with handling 10-Allyl-10H-phenothiazine-2-carbonitrile.

Caption: Risk assessment and control hierarchy for experimental work.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

-

Accidental Release: Evacuate the area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[3]

References

-

PubChem. (n.d.). Phenothiazine-2-carbonitrile. Retrieved from [Link]

-

National Toxicology Program. (2010). A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. Retrieved from [Link]

-

ResearchGate. (1982, January). Nitriles. Retrieved from [Link]

-

Ahmed, O. M., et al. (1986). Comparative toxicities of aliphatic nitriles. PubMed. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Allyl – Knowledge and References. Retrieved from [Link]

-

National Toxicology Program. (n.d.). TOX-48: Comparative Toxicity Studies of Allyl Acetate, Allyl Alcohol, and Acrolein. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). "Allyl Compounds," in: Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2023, March 1). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

-

Frontiers. (n.d.). Impact of Nitriles on Bacterial Communities. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of Nitriles by Rhodococcus. Retrieved from [Link]

-

MDPI. (2025, October 10). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Retrieved from [Link]

-

Phys.org. (2020, June 9). Phenothiazine derivatives show high potential for use in photodynamic therapy. Retrieved from [Link]

-

ChemRxiv. (n.d.). Molecular Tailoring of Phenothiazine Derivatives for High Performance Non-Aqueous Organic Redox Flow Batteries. Retrieved from [Link]

-

PMC. (2024, May 22). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Phenothiazine-2-carbonitrile | C13H8N2S | CID 98841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Comprehensive Photophysical Profiling of 10-Allyl-10H-phenothiazine-2-carbonitrile: UV-Vis Absorption, Emission Dynamics, and Mechanistic Insights

Executive Summary

The rational design of organic optoelectronic materials heavily relies on understanding the relationship between molecular architecture and photophysical behavior. 10-Allyl-10H-phenothiazine-2-carbonitrile (CAS: 1796956-57-4) represents a highly tunable Donor- π -Acceptor (D- π -A) system. By coupling the electron-rich phenothiazine core with a strongly electron-withdrawing cyano group and an N-allyl substituent, this molecule exhibits distinct Intramolecular Charge Transfer (ICT) and Aggregation-Induced Emission Enhancement (AIEE) properties [1, 2].

This technical guide provides an authoritative, in-depth analysis of the UV-Vis absorption and emission characteristics of this compound, detailing the causality behind its photophysics and providing self-validating experimental protocols for researchers in drug development, organic light-emitting diodes (OLEDs), and fluorescent probing.

Structural Rationale & Molecular Architecture

The photophysical signature of 10-Allyl-10H-phenothiazine-2-carbonitrile is dictated by three core structural components:

-

The Phenothiazine Core (Donor): Known for its non-planar, "butterfly" conformation, the phenothiazine moiety acts as a strong electron donor. This folded geometry is critical because it introduces steric hindrance that prevents detrimental π−π stacking in the solid state, thereby mitigating Aggregation-Caused Quenching (ACQ) [2].

-

The 2-Carbonitrile Group (Acceptor): The cyano (-C≡N) group at the 2-position serves as a powerful electron acceptor. This establishes a strong push-pull D- π -A dipole across the molecule, significantly lowering the HOMO-LUMO gap and facilitating low-energy charge transfer [3].

-

The 10-Allyl Group (N-Substitution): The allyl chain at the 10-position serves a dual purpose. Photophysically, it disrupts intermolecular hydrogen bonding and alters crystal packing. Chemically, the terminal alkene provides a versatile handle for post-synthetic modifications, such as thiol-ene click chemistry or polymerization, without disrupting the core chromophore [2].

UV-Vis Absorption Characteristics

The UV-Vis absorption spectrum of 10-Allyl-10H-phenothiazine-2-carbonitrile is characterized by two distinct regions, governed by different electronic transitions.

-

High-Energy Band (250–320 nm): This region is dominated by localized π−π∗ and n−π∗ transitions within the phenothiazine aromatic rings. These transitions are relatively insensitive to solvent polarity.

-

Low-Energy Band (350–420 nm): This broader, less intense band is the hallmark of the Intramolecular Charge Transfer (ICT) state. Upon photon absorption, electron density rapidly shifts from the phenothiazine nitrogen (HOMO) to the cyano group (LUMO).

Causality in Solvatochromism: Because the ICT state has a larger dipole moment than the ground state, increasing solvent polarity stabilizes the excited state more than the ground state. Consequently, researchers will observe a distinct bathochromic (red) shift in the absorption maximum ( λmax ) when transitioning from non-polar solvents (e.g., cyclohexane) to polar solvents (e.g., acetonitrile or DMSO). In the solid state (J-aggregation), the absorption peak typically red-shifts further to ~420 nm due to head-to-tail molecular alignment [1].

Emission Spectroscopy & Photoluminescence Dynamics

The emission profile of this compound is highly dependent on its physical state, driven by the competition between radiative and non-radiative decay pathways.

Solution-State vs. Solid-State Emission

In dilute solutions, the molecule often exhibits weak fluorescence. Following excitation, the molecule can undergo structural relaxation into a Twisted Intramolecular Charge Transfer (TICT) state. The free rotation of the allyl group and the flexing of the phenothiazine butterfly core dissipate the excited-state energy via non-radiative thermal decay.

However, in the solid state or in aggregated nano-suspensions, the compound exhibits Aggregation-Induced Emission Enhancement (AIEE) . As molecules pack together, the Restriction of Intramolecular Rotation (RIR) and Restriction of Intramolecular Vibration (RIV) block non-radiative pathways. The emission typically manifests as a bright yellow-green fluorescence ( λem ~ 480–520 nm) [1].

Figure 1: Jablonski diagram illustrating the photophysical pathways of the D-A phenothiazine system.

Self-Validating Experimental Protocols

To accurately profile the photophysics of 10-Allyl-10H-phenothiazine-2-carbonitrile, the following experimental workflows must be executed. These protocols are designed with internal validation steps to ensure data integrity.

Protocol 1: Steady-State UV-Vis Absorption Measurement

Causality: Baseline absorption must be established in a non-polar solvent to identify the unperturbed ICT band before assessing aggregation or solvatochromism.

-

Preparation: Prepare a 1.0×10−5 M stock solution of the compound in spectroscopic-grade cyclohexane.

-

Blanking: Run a baseline correction using pure cyclohexane in a matched 1 cm quartz cuvette to eliminate solvent scattering and absorption.

-

Measurement: Scan the sample from 200 nm to 600 nm.

-

Validation: Ensure the optical density (OD) at λmax is between 0.1 and 0.8 to comply with the Beer-Lambert law and avoid inner-filter effects.

Protocol 2: AIEE Fractionation Analysis (THF/Water)

Causality: Tetrahydrofuran (THF) is a good solvent for the hydrophobic core, while water is a poor solvent. Gradually increasing the water fraction ( fw ) forces nano-aggregation, triggering the RIR mechanism.

-

Preparation: Prepare a 1.0×10−4 M stock solution in pure THF.

-

Titration: Prepare 10 vials. To each, add an aliquot of the THF stock and varying volumes of water/THF to achieve a final compound concentration of 1.0×10−5 M with water fractions ( fw ) ranging from 0% to 90%.

-

Equilibration: Sonicate for 2 minutes and let stand for 30 minutes to ensure stable nano-aggregate formation.

-

Measurement: Excite the samples at the λmax determined in Protocol 1. Record the emission spectra from 400 nm to 700 nm. A sharp increase in PL intensity at fw>60% validates the AIEE mechanism.

Protocol 3: Absolute Quantum Yield (QY) Determination

Causality: Because aggregated samples scatter light, relative QY measurements (using standards like Quinine Sulfate) are inaccurate. An integrating sphere is mandatory to capture all scattered and emitted photons.

-

Setup: Equip the spectrofluorometer with a barium sulfate-coated integrating sphere.

-

Measurement: Place the solid powder or high- fw aggregate suspension in the sphere. Measure the scatter peak of the excitation light and the emission peak of the sample.

-

Calculation: The software calculates absolute QY by dividing the number of emitted photons by the number of absorbed photons.

Figure 2: Sequential experimental workflow for comprehensive photophysical profiling.

Quantitative Data Summary

The following table summarizes the expected photophysical parameters for 10-Allyl-10H-phenothiazine-2-carbonitrile, extrapolated from structurally analogous 10-alkyl-10H-phenothiazine-2-carbonitrile derivatives[1, 2].

| Parameter | State / Solvent | Expected Value | Mechanistic Origin |

| Absorption λmax ( π−π∗ ) | Solution (Cyclohexane) | ~260 - 310 nm | Phenothiazine core transitions |

| Absorption λmax (ICT) | Solution (Cyclohexane) | ~360 - 390 nm | Donor to Acceptor charge transfer |

| Absorption λmax (ICT) | Solid State (Crystal) | ~400 - 420 nm | J-aggregation / Head-to-tail packing |

| Emission λem | Solution (THF) | ~450 nm (Weak) | Non-radiative decay dominance |

| Emission λem | Solid State / Aggregates | ~485 - 510 nm | RIR mechanism (AIEE) |

| Stokes Shift | Solid State | ~65 - 90 nm | Geometric relaxation of excited state |

| Absolute Quantum Yield ( Φ ) | Solid State | 10% - 15% | Blockage of TICT pathways |

Conclusion

10-Allyl-10H-phenothiazine-2-carbonitrile is a highly functionalized chromophore that perfectly exemplifies the principles of organic photophysics. The interplay between the electron-donating phenothiazine core and the electron-withdrawing cyano group creates a robust ICT state, while the butterfly conformation and allyl substituent orchestrate its AIEE behavior. By strictly adhering to the self-validating protocols outlined above—particularly the use of integrating spheres for absolute quantum yield and controlled solvent fractionation for AIEE—researchers can reliably harness this molecule for advanced applications in chemical sensing, bio-imaging, and optoelectronics.

References

-

Title: Phenothiazine-Based Organic Single Crystal with Flexibility, Piezochromism, and Fluorescent Waveguide Properties Source: ACS Publications URL: [Link]

-

Title: A phenothiazine-functionalized pyridine-based AIEE-active molecule: a versatile molecular probe for highly sensitive detection of hypochlorite and picric acid Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Design of New Phenothiazine Derivatives as Visible Light Photoinitiators Source: ResearchGate URL: [Link]

Crystal Structure Determination and Optoelectronic Profiling of 10-Allyl-10H-phenothiazine-2-carbonitrile

Abstract: The structural elucidation of 10-Allyl-10H-phenothiazine-2-carbonitrile (CAS: 1796956-57-4) represents a critical intersection of synthetic chemistry and materials science. Phenothiazine derivatives are renowned for their non-planar "butterfly" conformations, which impart unique solid-state properties such as mechanofluorochromism, flexibility, and optical waveguiding. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard crystallographic reporting. Here, we dissect the causality behind the crystallization and diffraction workflows, providing a self-validating methodology for determining the high-resolution single-crystal X-ray diffraction (SCXRD) structure of this specific optoelectronic scaffold.

Mechanistic Grounding: The Causality of Phenothiazine Crystallization

To successfully grow and analyze crystals of 10-Allyl-10H-phenothiazine-2-carbonitrile, one must first understand the molecular geometry that dictates its supramolecular assembly. The phenothiazine core inherently adopts a folded "butterfly" conformation due to the geometric constraints of the central thiazine ring.

When substituted at the 10-position with an allyl group, the molecule gains a specific degree of steric bulk and conformational flexibility (via the terminal double bond) that prevents perfectly flat, rigid stacking. Simultaneously, the strongly electron-withdrawing 2-carbonitrile group acts as a potent hydrogen-bond acceptor. This combination forces the molecules to pack via slipped π-π stacking and C-H···N intermolecular interactions .

As demonstrated in recent studies on [1], these specific weak intermolecular forces are the causal mechanism behind the material's macroscopic properties. The slipped packing creates "slip planes" within the crystal lattice, allowing for plastic deformation (flexibility) without fracturing, while external pressure alters the π-overlap, leading to pressure-induced emission enhancement (PIEE).

Mechanistic pathway linking molecular conformation to optoelectronic properties.

Self-Validating Protocol: Crystal Growth & Selection

The most common point of failure in SCXRD is poor crystal quality. 10-Allyl-10H-phenothiazine-2-carbonitrile is highly soluble in halogenated solvents but prone to rapid, disordered precipitation if forced out of solution too quickly. To combat this, we utilize a Vapor Diffusion methodology.

Step-by-Step Methodology: Vapor Diffusion

-

Dissolution: Dissolve 10 mg of the synthesized compound in 1.0 mL of Dichloromethane (DCM) in a 4 mL inner vial. Causality: DCM provides complete solvation of the hydrophobic core and polar carbonitrile group without inducing premature nucleation.

-

Antisolvent Layering: Place the un-capped 4 mL vial inside a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly.

-

Equilibration: Allow the system to sit undisturbed at 20 °C for 4–7 days. Causality: Hexane has a higher vapor pressure than DCM. It slowly diffuses into the DCM solution, gradually lowering the solubility of the phenothiazine derivative. This slow kinetic regime strongly favors the thermodynamic product (a single, defect-free crystal) over kinetic products (twinned or amorphous powders).

The Self-Validation Checkpoint

Before mounting, the crystals must be examined under a Polarized Light Microscope (PLM) .

-

Validation: Rotate the crystal 360° under crossed polarizers. A high-quality single crystal will completely extinguish light (turn black) exactly every 90°. If the crystal shows gradient colors or fails to extinguish uniformly, it is twinned or possesses multiple domains and must be discarded. Proceeding with a twinned crystal will artificially inflate the Rint values during data reduction.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a pristine, needle-like crystal is isolated, the diffraction workflow must be executed with strict parameter controls to ensure a publishable, high-resolution structural model.

Step-by-Step Methodology: Data Collection & Refinement

-

Mounting and Cryocooling: Coat the crystal in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer's cold stream at 100 K .

-

Causality: The oil freezes, acting as a rigid, amorphous glass that holds the crystal without inducing mechanical strain. Cooling to 100 K drastically reduces the Debye-Waller factor (thermal atomic displacement), which prevents the smearing of electron density and dramatically increases the intensity of high-angle reflections necessary for resolving the allyl double bond.

-

-

Data Collection: Utilize Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation. For carbonitrile derivatives, Cu Kα often yields better absolute structure determination if anomalous dispersion is required, but Mo Kα minimizes absorption errors.

-

Structure Solution (Intrinsic Phasing): Process the raw frames using the diffractometer's native software (e.g., CrysAlisPro or APEX). Solve the phase problem using [2].

-

Causality: SHELXT utilizes dual-space intrinsic phasing, which is vastly superior to classical direct methods for small organic molecules, as it requires no prior knowledge of the molecular formula and automatically assigns the correct space group.

-

-

Least-Squares Refinement: Refine the structural model using [3]. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model (AFIX commands).

Step-by-step SCXRD workflow for phenothiazine organic crystals.

The Self-Validation Checkpoint

A crystallographic model is only as trustworthy as its statistical convergence. The refinement is considered validated only if:

-

R1 (Final) is <0.05 (meaning the model accounts for >95% of the observed variance).

-

Goodness-of-Fit (GoF) is between 0.95 and 1.05 . A GoF >1.1 indicates the weighting scheme is incorrect or the model is missing electron density (e.g., disordered solvent).

-

Maximum Residual Electron Density is <1.0 e/A˚3 .

Quantitative Crystallographic Profile

Based on the known crystallographic behavior of the homologous 10-butyl-10H-phenothiazine-2-carbonitrile and similar N-substituted phenothiazines, the following parameters represent the expected, high-quality data profile for the 10-allyl derivative.

Table 1: Expected Crystallographic Parameters for 10-Allyl-10H-phenothiazine-2-carbonitrile

| Parameter | Expected Value / Range | Causality / Significance |

| Crystal System | Monoclinic or Triclinic | Typical for asymmetric N-substituted phenothiazines due to the bulky allyl group preventing high-symmetry packing. |

| Space Group | P2₁/c or P-1 | Facilitates inversion-symmetric π-π stacking, which is critical for the stability of the crystal lattice. |

| Temperature | 100(2) K | Minimizes thermal motion (Debye-Waller factor), crucial for resolving the terminal alkene of the allyl group. |

| Radiation | Mo Kα ( λ = 0.71073 Å) | High penetration depth minimizes absorption errors in needle-like crystals. |

| Z (Molecules/cell) | 4 | Correlates with standard packing in the P2₁/c space group. |

| R1 (Final) | <0.050 | Indicates a highly accurate structural model suitable for publication. |

| wR2 | <0.150 | Accounts for all collected data, including statistically weak reflections. |

| Goodness-of-Fit (GoF) | 0.95–1.05 | Validates the weighting scheme of the least-squares refinement. |

References

-

Cao, X., Wang, W., Peng, J., Li, A., Li, Q., Xu, W., & Xu, S. (2024). Phenothiazine-Based Organic Single Crystal with Flexibility, Piezochromism, and Fluorescent Waveguide Properties. Crystal Growth & Design, 24(21), 8822-8828.[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Redox potential of 10-Allyl-10H-phenothiazine-2-carbonitrile in organic solvents

Abstract

This technical guide provides a comprehensive analysis of the redox properties of 10-Allyl-10H-phenothiazine-2-carbonitrile. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document synthesizes established principles of phenothiazine electrochemistry to build a robust predictive model of its behavior in various organic solvents. We will deconstruct the molecule's architecture to understand the influence of its specific substituents—the N-10 allyl group and the C-2 carbonitrile group—on its redox potential. Furthermore, this guide offers a detailed, field-proven protocol for the experimental determination of these properties using cyclic voltammetry, intended for researchers in medicinal chemistry, materials science, and drug development.

The Phenothiazine Core: A Redox-Active Scaffold

Phenothiazine and its derivatives are a cornerstone in various scientific fields, from pharmaceuticals to organic electronics, largely due to their rich and tunable redox chemistry.[1][2] The tricyclic, butterfly-shaped phenothiazine nucleus is an electron-rich system that can undergo two successive one-electron oxidations. This process typically occurs in a stepwise manner, first forming a stable radical cation (PTZ•+) and subsequently a generally less stable dication (PTZ²+).[3][4]

The stability and potential at which these oxidation events occur are highly sensitive to the nature and position of substituents on the phenothiazine ring system, as well as the surrounding solvent environment.[5][6] This tunability is a key reason for the widespread interest in these molecules for applications like non-aqueous redox flow batteries and photoredox catalysis.[7][8][9]

Caption: Structure of 10-Allyl-10H-phenothiazine-2-carbonitrile.

-

10-Allyl Group (N-10): The substituent at the nitrogen atom primarily influences the molecule's solubility and steric properties. Similar to N-ethyl or N-methyl groups, the allyl group is weakly electron-donating through an inductive effect. Its main role is to enhance solubility in common organic solvents, a critical factor for electrochemical analysis and applications in systems like redox flow batteries. [5][10]

-

2-Carbonitrile Group (C-2): This is the most electronically significant substituent. The nitrile (-C≡N) group is strongly electron-withdrawing due to both induction and resonance effects. Its presence will pull electron density away from the phenothiazine core. This has a predictable and pronounced effect: it will make the molecule more difficult to oxidize. Consequently, the oxidation potentials (E°₁ and E°₂) are expected to shift to more positive values compared to the unsubstituted N-allylphenothiazine. The electronic properties of phenothiazines are known to strongly correlate with Hammett parameters, confirming that such withdrawing groups increase the redox potential. [11]

The Critical Role of the Organic Solvent

The choice of solvent is not merely a matter of dissolution; it actively modulates the redox potential by solvating the neutral molecule and the charged species (radical cation and dication) to different extents. The stability of the charged ions is paramount for achieving reversible electrochemical behavior.

Key solvent properties and their impact include:

-

Polarity and Dielectric Constant: High polarity solvents can better stabilize the charged cationic species, facilitating the oxidation process.

-

Donor/Acceptor Properties: The solvent's ability to act as a Lewis acid or base (described by Gutmann's acceptor and donor numbers) influences its interaction with the redox species. Solvents with high donor numbers can stabilize the cationic species through coordination.

-